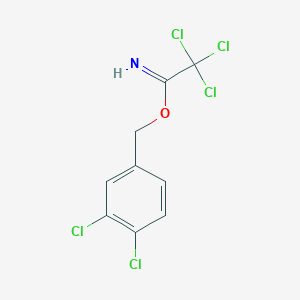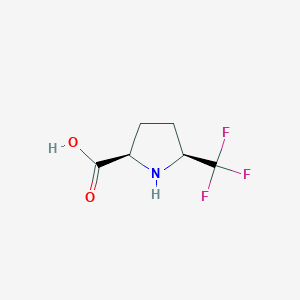
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a trimethylstannane group attached to a methoxy-phenylpentene structure. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the reaction of a stannane precursor with a suitable organic substrate. One common method involves the use of trimethylstannyl chloride and a phenylpentene derivative under specific reaction conditions, such as the presence of a base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannane group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Applications De Recherche Scientifique
Chemistry
Biology and Medicine
Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as increased stability and reactivity .
Mécanisme D'action
The mechanism by which (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane exerts its effects involves the interaction of the trimethylstannane group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and oxidative addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-4-penten-1-yne: A structurally similar compound with a phenylpentene backbone but lacking the trimethylstannane group.
5-Phenyl-4-pentyn-1-ol: Another related compound with a phenylpentynol structure.
Uniqueness
The presence of the trimethylstannane group in (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane distinguishes it from other similar compounds. This group imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
820250-72-4 |
|---|---|
Formule moléculaire |
C15H20OSn |
Poids moléculaire |
335.03 g/mol |
Nom IUPAC |
(1-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C12H11O.3CH3.Sn/c1-13-11-7-3-6-10-12-8-4-2-5-9-12;;;;/h2,4-5,8-9,11H,3H2,1H3;3*1H3; |
Clé InChI |
ZEXZHLWDCWNUED-UHFFFAOYSA-N |
SMILES canonique |
COC=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)


![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)

![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)

![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
